1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, a thiophene moiety, and a fluorobenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with an amine or urea derivative.
Final Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones if the thiophene ring is involved.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the urea group to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Molecular Targets and Pathways: Potential targets include kinases, proteases, and other enzymes involved in disease pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
1-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
1-(2-(3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methylbenzyl)urea: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness: The presence of the fluorobenzyl group in 1-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain biological targets, and improved metabolic stability compared to its analogs.
Properties
IUPAC Name |
1-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS/c1-13-18(17-4-3-11-26-17)14(2)24(23-13)10-9-21-19(25)22-12-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLOXHSPUHBSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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